6-bromo-4aH-1,8-naphthyridin-4-one

Antibacterial Drug Discovery DNA Gyrase

6-Bromo-4aH-1,8-naphthyridin-4-one (CAS 1150618-43-1; molecular formula C₈H₅BrN₂O; exact mass 223.959 Da) is a brominated heterocyclic member of the 1,8-naphthyridin-4-one family, distinguished by a bromine substituent at the C6 position and a carbonyl at C4. This compound serves as a key synthetic intermediate for constructing biologically active naphthyridine derivatives, particularly antibacterial agents targeting DNA gyrase.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B12339431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4aH-1,8-naphthyridin-4-one
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C(C1=O)C=C(C=N2)Br
InChIInChI=1S/C8H5BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4,6H
InChIKeyBWVJVWCWRHHISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4aH-1,8-naphthyridin-4-one: A Strategic Halogenated Naphthyridinone Scaffold for Antimicrobial and Cross-Coupling Applications


6-Bromo-4aH-1,8-naphthyridin-4-one (CAS 1150618-43-1; molecular formula C₈H₅BrN₂O; exact mass 223.959 Da) is a brominated heterocyclic member of the 1,8-naphthyridin-4-one family, distinguished by a bromine substituent at the C6 position and a carbonyl at C4 [1]. This compound serves as a key synthetic intermediate for constructing biologically active naphthyridine derivatives, particularly antibacterial agents targeting DNA gyrase [2]. Its commercial availability from multiple global suppliers at purities typically ≥95% underscores its established role in medicinal chemistry and chemical biology research [3].

Why Generic 1,8-Naphthyridin-4-one Analogs Cannot Substitute for the 6-Bromo Congener in Structure- and Reactivity-Driven Applications


In-class naphthyridin-4-one compounds are not interchangeable because the identity and position of the halogen substituent profoundly alters both biological activity and synthetic utility. A direct head-to-head comparison demonstrated that 6-bromo derivatives exhibit consistently superior antibacterial potency relative to their non-brominated counterparts, with growth inhibition zones reaching 20–40 mm at 10 mg/mL and MIC values of approximately 3.68–6.3 µM against resistant strains [1]. Furthermore, bromination of the naphthyridone core explicitly broadens the antimicrobial spectrum compared to the non-brominated scaffold [2]. From a synthetic chemistry perspective, the C6 bromine atom is essential for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille), enabling regioselective diversification that is unattainable with the non-halogenated parent or with alternative halogen substitution patterns [3].

Quantitative Differentiation Evidence for 6-Bromo-4aH-1,8-naphthyridin-4-one versus Closest Analogs


Superior Antibacterial Potency of 6-Bromo Derivatives over Non-Brominated Counterparts

In a controlled in vitro study, four series of triazolylnaphthyridinone derivatives were evaluated for antimicrobial activity against resistant Gram-positive, Gram-negative, and Mycobacterium phlei strains. The 6-bromo derivatives (series 7a–e and 9a–g) were consistently more potent than the corresponding non-brominated counterparts (series 6a–e and 8a–e), with growth inhibition zones of 20–40 mm at 10 mg/mL and MIC values of approximately 3.68–6.3 µM [1]. This demonstrates that bromination at C6 is a critical determinant of antibacterial efficacy, directly refuting the assumption that non-halogenated or alternative-halogen naphthyridinones can serve as equivalent substitutes.

Antibacterial Drug Discovery DNA Gyrase

DNA-Gyrase Inhibition Comparable to Nalidixic Acid Confirms Mechanistic Relevance

The DNA-gyrase supercoiling inhibition assay revealed that the 6-bromo derivative 7e (5-(4-methoxybenzamido)-triazolyl-6-bromonaphthyridinone) exhibits an IC₅₀ of 1.94 µg/mL, which is directly comparable to nalidixic acid (IC₅₀ 1.74 µg/mL), a clinically established DNA-gyrase inhibitor [1]. Additional potent 6-bromo analogs include 7a (IC₅₀ 2.77 µg/mL) and 9d (IC₅₀ 3.21 µg/mL). In a parallel study, the 6-bromo naphthyridinyl-3-thiosemicarbazide 7c achieved an IC₅₀ of 1.73 µg/mL against E. coli DNA gyrase, outperforming the non-brominated analog 8e (IC₅₀ 4.46 µg/mL) by approximately 2.6-fold [2].

DNA Gyrase Enzyme Inhibition Mechanism of Action

Bromination Confers Broader Antimicrobial Spectrum Relative to the Non-Halogenated Scaffold

Systematic comparison of brominated versus non-brominated naphthyridinone series revealed that bromination of the naphthyridone skeleton explicitly broadens the antibacterial spectrum. Specifically, brominated oxadiazoles 10b, 10d, and 10e demonstrated MIC values of 5.5–5.9 mM against Bacillus cereus, while simultaneously maintaining activity against Klebsiella pneumoniae and Mycobacterium smegmatis at comparable MIC levels [1]. The non-brominated parent scaffold lacked this breadth of coverage, underscoring the strategic value of the C6 bromine atom for next-generation antibacterial development targeting resistant phenotypes.

Antimicrobial Spectrum Structure-Activity Relationship Drug Resistance

C6-Bromo Substituent Enables Regioselective Palladium-Catalyzed Cross-Coupling Unavailable to the 7-Bromo Regioisomer

The C6 bromine atom serves as a versatile synthetic handle for palladium(0)-catalyzed Suzuki, Heck, and Stille coupling reactions, enabling the introduction of aryl, alkyl, and carbonyl substituents at the 6-position of the 4-oxo-1,4-dihydro[1,8]naphthyridine scaffold [1]. This regiochemistry is critical: the 7-bromo regioisomer (CAS 1198413-17-0) places the reactive halogen at a position with a distinct electronic environment, leading to different coupling efficiency and substitution patterns that are not directly interchangeable with the 6-bromo isomer . In a demonstrated application, 6-bromo-1,8-naphthyridin-4(1H)-one reacted with POCl₃ to afford 3-bromo-5-chloro-1,8-naphthyridine in 93% yield after 3 hours, confirming efficient conversion under standard conditions [2].

Synthetic Chemistry Cross-Coupling Building Block

Physicochemical Profile Differentiates 6-Bromo from 6-Chloro Analog for Formulation and Synthetic Workflow Design

The 6-bromo substitution imparts distinct physicochemical properties relative to the 6-chloro analog (CAS 1219815-54-9). Key differentiating parameters include: molecular weight of 225.04 g/mol (vs. 180.59 g/mol for the 6-chloro analog), density of 1.711 g/cm³, boiling point of 338.3 °C at 760 mmHg, and a calculated LogP of approximately 2.1 . The higher molecular weight and larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) influence lipophilicity, membrane permeability, and target binding, which are critical considerations when selecting the appropriate halogenated building block for a given drug discovery program [1].

Physicochemical Properties Formulation ADME

Prioritized Application Scenarios for 6-Bromo-4aH-1,8-naphthyridin-4-one Based on Quantitative Differentiation Evidence


Lead Optimization in DNA-Gyrase-Targeted Antibacterial Programs

The demonstrated DNA-gyrase inhibition of 6-bromo naphthyridinone derivatives (IC₅₀ = 1.73–1.94 µg/mL for the most potent analogs), comparable to nalidixic acid (IC₅₀ = 1.74 µg/mL), positions this scaffold as a validated starting point for antibacterial lead optimization. The broader antimicrobial spectrum conferred by bromination [1] makes it particularly suitable for programs targeting resistant Gram-positive and mycobacterial pathogens where non-halogenated naphthyridinones show reduced efficacy [2].

Regioselective Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The C6 bromine atom enables efficient Suzuki, Heck, and Stille coupling reactions for constructing libraries of 6-substituted 4-oxo-1,4-dihydro[1,8]naphthyridines [1]. This application is specifically supported by the demonstrated 93% yield in a POCl₃-mediated transformation [2], confirming that the 6-bromo isomer provides a robust synthetic handle that the 7-bromo regioisomer cannot replicate for C6-directed diversification.

Structure-Activity Relationship (SAR) Studies on Halogen Effects in Naphthyridinone Pharmacophores

The distinct physicochemical profile of the 6-bromo analog (MW 225.04 g/mol, LogP ≈ 2.1, density 1.711 g/cm³) relative to the 6-chloro analog (MW 180.59 g/mol) [1] makes it an essential comparator in systematic SAR campaigns. Researchers investigating the impact of halogen size, lipophilicity, and polarizability on target binding and pharmacokinetics require both the bromo and chloro variants to construct complete SAR tables, and the 6-bromo compound serves as the heavier, more lipophilic reference point.

Development of Nalidixic Acid Surrogates to Overcome Quinolone Resistance

The paper by Omar et al. explicitly designed 6-bromo naphthyridine derivatives as nalidixic acid surrogates with enhanced antimicrobial potential [1]. The 6-bromo naphthyridinone core demonstrated superior activity against nalidixic acid-resistant strains, with MIC values of 3.68–6.3 µM and DNA-gyrase inhibition IC₅₀ values approaching those of the clinical benchmark [2], supporting its procurement for resistance-breaking antibacterial discovery.

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